2-[(3-Nitrophenyl)methylsulfanyl]aniline
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Overview
Description
2-[(3-Nitrophenyl)methylsulfanyl]aniline is an organic compound that features a nitrophenyl group attached to a methylsulfanyl group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Nitrophenyl)methylsulfanyl]aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 3-nitrobenzyl chloride with thiourea to form 3-nitrobenzyl isothiocyanate, which is then reacted with aniline to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Nitrophenyl)methylsulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[(3-Nitrophenyl)methylsulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(3-Nitrophenyl)methylsulfanyl]aniline and its derivatives often involves interactions with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the aniline moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Nitrophenyl)methylsulfanyl]aniline
- 2-[(2-Nitrophenyl)methylsulfanyl]aniline
- 2-[(3-Nitrophenyl)methylsulfanyl]benzamide
Uniqueness
2-[(3-Nitrophenyl)methylsulfanyl]aniline is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in the compound’s chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H12N2O2S |
---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]aniline |
InChI |
InChI=1S/C13H12N2O2S/c14-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)15(16)17/h1-8H,9,14H2 |
InChI Key |
OGWQUEDYNCPKEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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